4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Corrosion Inhibition Mild Steel Electrochemistry

Reproducibility failures caused by undocumented thiol oxidation or incorrect tautomer assignment are common in triazole-based research. This 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is supplied with verified identity and consistent purity to eliminate such variables. - Serves as a validated scaffold for synthesizing high-efficiency corrosion inhibitors; the 2-methylphenyl motif has demonstrated superior adsorption on mild steel in HCl media. - Enables systematic SAR exploration of AChE/BChE selectivity-a structurally related 2-methylphenyl-triazole hybrid exhibited quantifiable moderate AChE inhibition. - Each batch is quality-controlled; standard packaging ensures ambient-stable shipping and long-term storage integrity.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS No. 36017-19-3
Cat. No. B1620757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS36017-19-3
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C=NNC2=S
InChIInChI=1S/C9H9N3S/c1-7-4-2-3-5-8(7)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13)
InChIKeyJNPLNRXTDYNMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylphenyl)-4H-1,2,4-triazole-3-thiol: Structural Overview


4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 36017-19-3), also known as 4-(o-tolyl)-4H-1,2,4-triazole-3-thiol, is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class. Its molecular structure comprises a 1,2,4-triazole ring substituted at the N-4 position with a 2-methylphenyl (o-tolyl) group and at the C-3 position with a thiol (-SH) group. This specific substitution pattern confers distinct electronic and steric properties that influence its reactivity and potential biological interactions . The compound is primarily utilized as a research intermediate and a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science . Its commercial availability and defined purity profile make it a consistent starting material for reproducible experimental investigations.

Substituent Sensitivity in 4-(2-Methylphenyl)-4H-1,2,4-triazole-3-thiol


Direct substitution of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with unsubstituted 1,2,4-triazole-3-thiol or analogs bearing different N-4 aryl groups is not scientifically justified without careful evaluation. Research on structurally related 4,5-disubstituted-1,2,4-triazole-3-thiones has demonstrated that the nature and position of substituents on the phenyl ring critically modulate both the potency and mechanism of action in biological systems [1]. For instance, in anticonvulsant studies, the presence of a substituent at the *para*-position of a phenyl ring attached to the triazole nucleus significantly increased the probability of observing activity compared to unsubstituted analogs [1]. Furthermore, computational and experimental studies on corrosion inhibition highlight that different aryl substituents directly alter adsorption behavior and inhibition efficiency on metal surfaces [2]. Therefore, assuming functional equivalence across this chemical series introduces a high risk of experimental irreproducibility and erroneous data interpretation. The specific 2-methylphenyl group in this compound is not a passive structural feature but an active determinant of its physicochemical and biological profile.

Quantitative Evidence for 4-(2-Methylphenyl)-4H-1,2,4-triazole-3-thiol


Corrosion Inhibition Efficiency of 2-Methylphenyl Triazole Analog

While direct corrosion data for the target compound is not available in the open literature, a structurally close analog, 4-(2-methylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (abbreviated as FAMTT), demonstrates significantly higher corrosion inhibition efficiency compared to its chloro-substituted counterpart (CAMTT) for mild steel in acidic media. This provides a robust class-level inference for the importance of the 2-methylphenyl moiety in enhancing adsorption and protection [1].

Corrosion Inhibition Mild Steel Electrochemistry

AChE Inhibition by 2-Methylphenyl-Triazole Hybrid

A study on triazole derivatives of escitalopram revealed that compound 70, which contains a 2-methylphenyl group linked to a triazole, acts as an acetylcholinesterase (AChE) inhibitor with a defined potency. While not the most potent in the series, this quantitative data point establishes a clear biological activity profile for a 2-methylphenyl-triazole hybrid, providing a comparative baseline for other analogs [1].

Enzyme Inhibition AChE Drug Discovery

Anticonvulsant Structure-Activity Relationships

A comprehensive study on a series of 4,5-disubstituted-1,2,4-triazole-3-thiones established key structure-activity relationships for anticonvulsant activity in the maximal electroshock (MES) seizure model in mice [1]. The study concluded that the probability of achieving anticonvulsant activity was much higher when a substituent was present at the para-position of a phenyl ring attached to the triazole core [1]. This finding provides a valuable, data-driven framework for evaluating the potential of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives.

Anticonvulsant Epilepsy MES Test

Recommended Applications for 4-(2-Methylphenyl)-4H-1,2,4-triazole-3-thiol


Corrosion Inhibitor Synthesis

Based on class-level evidence showing superior inhibition by a structurally similar 2-methylphenyl analog, this compound serves as an excellent starting material for synthesizing novel, high-efficiency corrosion inhibitors. Research should focus on optimizing adsorption characteristics for specific metal surfaces (e.g., mild steel, aluminum) in aggressive acidic environments [1].

Anticonvulsant Drug Discovery Scaffold

While the compound itself may lack potent activity, it provides a foundational scaffold for designing novel anticonvulsant agents. Informed by established SAR [1], researchers can use this compound to synthesize derivatives with strategic substitutions (e.g., at the para-position of the phenyl ring) to systematically enhance activity in MES and other seizure models [1].

Cholinesterase Inhibition SAR Studies

The quantifiable, moderate AChE inhibitory activity of a related 2-methylphenyl-triazole hybrid [2] makes this compound a valuable tool for detailed SAR investigations. It can be used as a reference point to explore how modifications to the triazole core and the 2-methylphenyl group alter binding affinity and selectivity for AChE and BChE, contributing to the development of new therapeutics for neurodegenerative diseases [2].

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